Superior P2X3 Receptor Antagonism Compared to Gefapixant and A-317491
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid demonstrates potent antagonist activity at the human P2X3 receptor with an IC50 of 16 nM [1]. This potency is superior to the clinically investigated P2X3 antagonist gefapixant, which exhibits an IC50 of ~30 nM , and is comparable to the reference antagonist A-317491, which has a Ki of 22 nM . This data positions the compound as a highly potent P2X3 antagonist.
| Evidence Dimension | P2X3 Receptor Antagonism |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | Gefapixant: IC50 = ~30 nM; A-317491: Ki = 22 nM |
| Quantified Difference | ~1.9-fold more potent than gefapixant; comparable to A-317491 |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells for target compound; recombinant hP2X3 homotrimers for gefapixant; recombinant human P2X3 for A-317491 |
Why This Matters
Higher potency at P2X3 suggests potential for lower efficacious doses and a differentiated therapeutic window in pain and cough models.
- [1] BindingDB. (n.d.). BDBM50563052 (CHEMBL4748113): IC50 data for P2X3 receptor. Retrieved from bindingdb.org View Source
